5-(2-(Trifluoromethyl)phenyl)-1-indanone
Description
Significance of the Indanone Scaffold in Organic and Medicinal Chemistry
Natural Product Derivations and Synthetic Importance
The indanone motif is present in a number of natural products, highlighting its evolutionary selection for biological interactions. researchgate.netguidechem.com For instance, compounds extracted from marine cyanobacteria and various plants contain the indanone core structure. guidechem.comresearchgate.net This natural prevalence has inspired chemists to utilize the indanone scaffold as a foundational building block in the synthesis of complex molecules. nih.gov Its rigid structure provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for optimizing interactions with biological targets.
The synthetic importance of 1-indanone (B140024) is underscored by the numerous methods developed for its preparation and modification. organic-chemistry.orgresearchgate.net These include classical reactions like the Friedel-Crafts acylation of arylpropionic acids, as well as more modern techniques such as palladium-catalyzed carbonylative cyclization. organic-chemistry.orgwikipedia.org A particularly relevant synthetic strategy for creating 5-aryl-1-indanones, such as the title compound, is the Suzuki-Miyaura cross-coupling reaction. researchgate.netscienceopen.com This powerful carbon-carbon bond-forming reaction typically involves the coupling of a halo-indanone, such as 5-bromo-1-indanone (B130187), with an appropriate arylboronic acid in the presence of a palladium catalyst. scienceopen.comnih.gov
Broad Spectrum of Biological Activities Associated with Indanones
Indanone derivatives have been shown to exhibit a wide array of pharmacological activities. researchgate.net This versatility has made the indanone scaffold a focal point in the development of new therapeutic agents. guidechem.com The range of biological targets for indanone-based compounds is extensive, leading to their investigation in numerous disease areas.
One of the most notable examples of a medicinally important indanone is Donepezil, an acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease. guidechem.com Beyond neurodegenerative disorders, indanone derivatives have demonstrated potential as:
Anti-inflammatory agents : Certain derivatives have been shown to inhibit the production of pro-inflammatory cytokines.
Anticancer agents : Some indanones exhibit cytotoxic activity against various cancer cell lines. researchgate.net
Antiviral and Antimicrobial agents : The indanone core is found in molecules with activity against viruses and bacteria. researchgate.net
The following table summarizes some of the key biological activities associated with the indanone scaffold.
| Biological Activity | Therapeutic Area | Example Compound/Derivative Class |
| Acetylcholinesterase Inhibition | Alzheimer's Disease | Donepezil |
| Anti-inflammatory | Inflammatory Diseases | 2-benzylidene-1-indanone (B110557) derivatives |
| Anticancer | Oncology | Various substituted indanones |
| Antiviral | Infectious Diseases | Indanone-containing chalcones |
| Antimicrobial | Infectious Diseases | Substituted indanone acetic acids |
Structure
3D Structure
Properties
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O/c17-16(18,19)14-4-2-1-3-12(14)10-5-7-13-11(9-10)6-8-15(13)20/h1-5,7,9H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFSSVYKJRGEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Role of Fluorinated Compounds in Modern Drug Discovery
The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The unique properties of the fluorine atom can profoundly influence a molecule's physical, chemical, and biological characteristics.
Rationale for Trifluoromethyl Substitution in Molecular Design
Among the various fluorine-containing functionalities, the trifluoromethyl (-CF3) group is of particular importance. Its introduction into a molecular structure is a strategic decision aimed at modulating several key properties. The rationale for trifluoromethyl substitution is multifaceted and is often driven by the following considerations:
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the half-life of a drug in the body.
Lipophilicity : The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its absorption and distribution.
Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, which can alter the acidity or basicity of nearby functional groups and influence binding interactions with biological targets.
Bioisosterism : The -CF3 group can act as a bioisostere for other chemical groups, such as a methyl or chloro group. This allows for the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity.
The strategic placement of a trifluoromethyl group can therefore lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.
Structural Context of 5 2 Trifluoromethyl Phenyl 1 Indanone
Established Synthetic Pathways to 1-Indanones
The construction of the 1-indanone skeleton is most commonly achieved through intramolecular cyclization reactions, where a suitably substituted aromatic precursor is induced to form the five-membered carbocyclic ketone ring. nih.govrsc.org
The intramolecular Friedel-Crafts acylation is one of the most fundamental and widely employed methods for synthesizing 1-indanones. nih.govrsc.org This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride, promoted by a Lewis or Brønsted acid. rsc.orgmasterorganicchemistry.com While effective, the direct cyclization of carboxylic acids often requires harsh conditions and strong acids due to the poor leaving group nature of the hydroxyl group. rsc.orgresearchgate.net Converting the acid to an acyl chloride facilitates the reaction, allowing it to proceed under milder conditions. nih.govnih.gov
The cyclization of 3-phenylpropionic acid and its derivatives is a cornerstone of 1-indanone synthesis. nih.gov The process involves the formation of an acylium ion intermediate which then attacks the aromatic ring in an electrophilic aromatic substitution to close the five-membered ring. masterorganicchemistry.com A variety of strong acids, such as polyphosphoric acid (PPA), sulfuric acid, and methanesulfonic acid (MSA), have been traditionally used to promote this reaction. masterorganicchemistry.comresearchgate.net For instance, hydrocinnamic acid can be cyclized to 1-indanone using 20% sulfuric acid. researchgate.net
A notable application of this methodology is the synthesis of trifluoromethyl-substituted 1-indanones. Prakash, Olah et al. developed a method involving the Friedel–Crafts alkylation of arenes with 2-(trifluoromethyl)acrylic acid to produce trifluoromethyl-substituted arylpropanoic acids, which are then cyclized to the corresponding 1-indanones. nih.govbeilstein-journals.org This approach provides a direct route to analogs of the target compound.
The reaction can also be performed starting from the corresponding acid chlorides, which are more reactive. The first synthesis of unsubstituted 1-indanone in 1927 utilized the reaction of phenylpropionic acid chloride with aluminum chloride, achieving a 90% yield. nih.gov This "two-step" process, while generating more waste, is often more efficient than the direct cyclization of the acid. nih.gov
| Starting Material | Reagent/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Phenylpropionic acid chloride | Aluminum chloride | 1-Indanone | 90% | nih.gov |
| 3-Arylpropionic acids | Tb(OTf)₃ | Substituted 1-Indanones | Up to 74% | beilstein-journals.org |
| 3-(2-Bromophenyl)propionic acid | n-BuLi | 1-Indanone | 76% | beilstein-journals.org |
| Arenes and 2-(trifluoromethyl)acrylic acid | Superacid | Trifluoromethyl-substituted 1-indanones | N/A | nih.govbeilstein-journals.org |
A wide array of catalysts have been investigated to improve the efficiency and environmental footprint of Friedel-Crafts acylation for indanone synthesis. Traditional catalysts include strong Brønsted acids like sulfuric acid and Lewis acids such as aluminum chloride (AlCl₃). researchgate.net However, these often need to be used in stoichiometric or excess amounts and can generate significant waste. nih.gov
Modern catalytic systems aim to overcome these limitations. Lanthanide triflates, particularly terbium triflate (Tb(OTf)₃), have been shown to be effective catalysts for the dehydrative cyclization of 3-arylpropionic acids at high temperatures. nih.govresearchgate.netbeilstein-journals.org Other metal triflates have also been used in combination with microwave irradiation and ionic liquids to create a more environmentally benign process where the catalyst can be recovered and reused. nih.govruc.dk
Niobium pentachloride (NbCl₅) has emerged as a highly effective catalyst, capable of inducing a one-step synthesis of 1-indanones from an aromatic substrate and 3,3-dimethylacrylic acid under mild conditions. nih.govbeilstein-journals.org It is believed that NbCl₅ acts both as a reagent to convert the carboxylic acid to an acyl chloride in situ and as a catalyst for the subsequent cyclization. researchgate.net Superacid-catalyzed reactions have also been reported as an improved method, avoiding the extremely high temperatures often required in other direct acylation protocols. nih.govresearchgate.net
| Catalyst Type | Specific Catalyst | Key Features | Reference |
|---|---|---|---|
| Brønsted Acids | H₂SO₄, PPA, MSA | Traditional, often require harsh conditions and stoichiometric amounts. | researchgate.net |
| Lewis Acids | AlCl₃, SnCl₄, ZnBr₂ | Classic catalysts for acyl chloride cyclization. | nih.govresearchgate.net |
| Lanthanide Triflates | Tb(OTf)₃, Sc(OTf)₃, Yb(OTf)₃ | Catalyze direct cyclization of acids at high temperatures. | nih.govnih.govbeilstein-journals.org |
| Other Metal Halides | NbCl₅ | Highly oxophilic; enables one-step synthesis under mild conditions. | nih.govbeilstein-journals.org |
| Solid Acids | Nafion®-H | Heterogeneous catalyst, facilitating easier product separation. | nih.govbeilstein-journals.org |
An alternative route to the indanone core involves a sequence initiated by a Knoevenagel condensation. This strategy typically starts with an appropriately substituted benzaldehyde (B42025) which undergoes condensation with an active methylene (B1212753) compound like malonic acid or its esters. nih.govnih.gov
For example, 2,5-dimethoxybenzaldehyde (B135726) can be reacted with malonic acid in a Knoevenagel condensation to yield an unsaturated acid derivative. nih.gov This intermediate is then subjected to hydrogenation to produce the corresponding saturated 3-arylpropionic acid. The final step is an intramolecular Friedel-Crafts acylation, often promoted by a mixture of P₂O₅ and MeSO₃H, to furnish the desired 1-indanone derivative. nih.gov This multi-step sequence allows for the construction of complex indanones from readily available starting materials.
Another variation involves the sequential Knoevenagel condensation/cyclization of 2-(1-phenylvinyl)benzaldehyde with malonates. nih.govresearchgate.net Depending on the reaction conditions (catalyst, solvent, temperature, and time), this reaction can be controlled to yield either the initial Knoevenagel product, a cyclized indene (B144670) derivative, or a dehydrogenated benzofulvene. nih.gov For instance, using TiCl₄-pyridine as the catalyst favors the formation of the cyclized indene product. nih.govresearchgate.net While this specific example leads to indenes, modifications of the substrate and subsequent reaction steps can direct the synthesis towards the 1-indanone core.
In recent years, transition-metal-catalyzed reactions have become powerful tools for the synthesis of 1-indanones, offering high efficiency and functional group tolerance. researchgate.netrsc.org These methods often involve C-H activation, carbonylative cyclization, or other novel annulation strategies. researchgate.netorganic-chemistry.org Catalysts based on palladium, rhodium, nickel, and cobalt have all been successfully employed. researchgate.netnih.govorganic-chemistry.org
For instance, palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides provides a direct route to the indanone core. organic-chemistry.org Similarly, nickel-catalyzed reductive cyclization of enones has been developed for the enantioselective synthesis of indanones. organic-chemistry.org These modern methods represent a significant advancement over classical approaches, enabling the construction of complex and biologically relevant indanone structures. researchgate.netrsc.org
A specific and elegant transition metal-catalyzed approach is the rhodium-catalyzed reaction of alkynes with organoboron compounds under a carbon monoxide (CO) atmosphere. researchgate.netrsc.org This method can be tuned to selectively produce various products, including α,β-unsaturated ketones and 1-indanones. researchgate.net
The reaction involves the carbonylative addition of an arylboronic acid to an alkyne, catalyzed by a rhodium(I) complex. researchgate.net The product distribution is highly dependent on the reaction conditions. While the primary products are often 5-aryl-2(5H)-furanones or α,β-unsaturated ketones, the formation of indanones has also been observed, representing a formal [4+1] cycloaddition. researchgate.net This pathway opens up a novel disconnection for the synthesis of substituted 1-indanones directly from simple alkyne and arylboronic acid precursors.
Transition Metal-Catalyzed Cyclization Reactions
Rhodium(III)-Catalyzed C-H Activation and Annulation
Rhodium(III)-catalyzed reactions have become a powerful tool for the synthesis of carbo- and heterocyclic compounds through C-H activation and subsequent annulation. This strategy allows for the direct formation of C-C bonds, offering an atom-economical route to complex molecules. In the context of indanone synthesis, Rh(III) catalysts facilitate the coupling of aromatic precursors with various partners.
For instance, the annulative coupling of 9-benzoylcarbazoles with internal alkynes, catalyzed by Rh(III), proceeds via ortho C-H and C-N bond cleavages to provide direct access to variously substituted indanone derivatives. Similarly, α-carbonyl sulfoxonium ylides can react with activated alkenes in a formal [4+1] cycloaddition to furnish a variety of substituted indanones. This method is noted for its tolerance of a broad range of functional groups. Another approach involves the C-H activation of α-ammonium acetophenones under redox-neutral conditions.
Chiral 3-aryl-1-indanones have been synthesized with high yields and enantioselectivity (up to 95% ee) through the rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone (B49325) derivatives, using MonoPhos as a chiral ligand. nih.govacs.org
Copper-Catalyzed Intramolecular Annulation Reactions
Copper catalysis offers a cost-effective and efficient alternative for the synthesis of indanone derivatives. These reactions often proceed under mild conditions and demonstrate broad functional group tolerance. A notable application is the intramolecular annulation of simple 2-ethynylbenzaldehyde (B1209956) derivatives, which yields 3-hydroxy-1-indanones in good to excellent yields. organic-chemistry.orgnih.gov The mechanism is proposed to involve the initial activation of the alkyne by the copper catalyst, followed by hydration and a subsequent aldol (B89426) reaction to form the cyclized product. nih.gov
Furthermore, a copper(II)-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes has been developed. This method utilizes Togni's reagent as both a radical initiator and a CF₃ source to construct trifluoromethylated 1-indanones that feature an all-carbon quaternary center. bohrium.com
| Method | Catalyst | Key Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Rh(III)-Catalyzed C-H Activation | [RhCp*Cl₂]₂ | Aromatic Ketimines & β-CF₃-enones | CF₃-Indanones | Direct C-H activation, [3+2] annulation | mdpi.com |
| Rh-Catalyzed Asymmetric 1,4-Addition | Rh(I) complex / MonoPhos | Pinacolborane chalcone derivatives | Chiral 3-Aryl-1-indanones | High enantioselectivity (up to 95% ee) | nih.govacs.org |
| Cu-Catalyzed Intramolecular Annulation | CuI | 2-Ethynylbenzaldehydes | 3-Hydroxy-1-indanones | Mild conditions, inexpensive catalyst | nih.gov |
| Cu-Catalyzed Annulation-Trifluoromethylation | Cu(OTf)₂ | 1,6-Enynes, Togni's Reagent | Trifluoromethylated 1-indanones | Radical process, creates quaternary center | bohrium.com |
Photochemical Syntheses of Indanones
Photochemical reactions provide a unique pathway for the synthesis of indanones, often under mild conditions. These methods typically involve the irradiation of suitable ketone precursors to induce cyclization. researchgate.net One common strategy involves the n-π* excitation of an o-alkylphenyl alkyl ketone, followed by an intramolecular 1,5-hydrogen migration from the o-alkyl group to the carbonyl oxygen. acs.org The resulting 1,4-diradical can then undergo cyclization to form the indanone ring. acs.org This process has been described as a rapid and efficient method for producing substituted indanones like 6-methyl-1-indanone. researchgate.net
More recently, a photocatalytic radical cascade cyclization of diazo compounds has been developed. acs.org In this approach, a photocatalyst such as Ru(bpy)₃Cl₂ is used to generate carbon-centered radicals from diazoalkanes, which then undergo cyclization to form the indanone skeleton in moderate to good yields. acs.org The reaction conditions, including the choice of solvent and base, are crucial for optimizing the product yield. acs.org
Specific Synthetic Routes for Trifluoromethylated Indanones
The synthesis of indanones bearing a trifluoromethyl (CF₃) group requires specific strategies to incorporate this highly electronegative moiety. The two primary approaches involve either building the indanone ring from a precursor already containing the CF₃ group or by introducing the CF₃ group onto a pre-existing indanone scaffold. mdpi.com
A common method is the intramolecular Friedel–Crafts reaction. For example, trifluoromethyl-substituted arylpropanoic acids can be cyclized to form the corresponding trifluoromethylated 1-indanones. nih.gov This can be achieved through the reaction of arenes with 2-(trifluoromethyl)acrylic acid. nih.gov Another specific route involves the cyclization of β-(2-bromo-6-trifluoromethylphenyl) propionic acid using n-butyl lithium to yield 4-trifluoromethyl-1-indanone.
Incorporation of the Trifluoromethyl Group
The introduction of a trifluoromethyl group is a key step in synthesizing trifluoromethylated compounds and can be achieved through various methods, including nucleophilic, electrophilic, and radical trifluoromethylation. beilstein-journals.org
Nucleophilic Trifluoromethylation: This approach often utilizes reagents that can deliver a "CF₃⁻" equivalent. A prominent reagent is trifluoromethyltrimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent. mdpi.com It can be used to trifluoromethylate carbonyl groups, such as the ketone in an indanone, to form a trifluoromethylated alcohol, which can be further transformed. mdpi.com Fluoroform (HCF₃) has also been developed as an economical feedstock for generating the trifluoromethyl anion under basic conditions for the nucleophilic trifluoromethylation of esters to form trifluoromethyl ketones. beilstein-journals.org
Electrophilic and Radical Trifluoromethylation: Electrophilic reagents, often hypervalent iodine compounds like Togni's reagents, can introduce a "CF₃⁺" equivalent to nucleophilic substrates. Radical trifluoromethylation involves the generation of a CF₃ radical, which can then add to aromatic or other unsaturated systems. Copper-catalyzed radical trifluoromethylation has been successfully used to synthesize CF₃-indanes. mdpi.com Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) can also serve as a source for the CF₃ group in reactions mediated by a photoredox catalyst.
Strategic Introduction of the 2-(Trifluoromethyl)phenyl Moiety
Attaching the bulky and electron-withdrawing 2-(trifluoromethyl)phenyl group to the 5-position of the indanone core is a significant synthetic challenge. Two primary strategies are employed: forming the biaryl C-C bond before the indanone ring is constructed, or attaching the aryl group to a pre-formed indanone scaffold.
Pre-Annulation Arylation: This strategy involves synthesizing a precursor that already contains the 2-(trifluoromethyl)phenyl group linked to the phenyl ring that will become part of the indanone. For example, a β-(biphenyl) propionic acid derivative can undergo an intramolecular Friedel-Crafts cyclization to form the 5-aryl-1-indanone directly. This approach was used in the synthesis of 4-trifluoromethyl-1-indanone, where β-(2-bromo-6-trifluoromethylphenyl) propionic acid was cyclized. beilstein-journals.org This method ensures the correct regiochemistry of the aryl substituent.
Post-Annulation Arylation (Cross-Coupling): A more versatile approach involves the use of transition-metal-catalyzed cross-coupling reactions on a functionalized indanone core. The Suzuki-Miyaura coupling is a prominent method for this transformation. researchgate.net This reaction typically involves the coupling of a 5-halo-1-indanone (e.g., 5-bromo-1-indanone) with an appropriate arylboronic acid, in this case, 2-(trifluoromethyl)phenylboronic acid. The reaction is catalyzed by a palladium complex in the presence of a base. researchgate.netlibretexts.orgyonedalabs.com This method's efficiency allows for the synthesis of a diverse library of 5-aryl indanone derivatives. researchgate.net
Optimization of Reaction Conditions for Indanone Synthesis
Optimizing reaction conditions is critical for maximizing the yield, purity, and efficiency of indanone synthesis while minimizing side products. Key parameters that are typically adjusted include the choice of catalyst, solvent, base, temperature, and reaction time.
Catalyst and Ligand Selection: In metal-catalyzed reactions, such as the Suzuki-Miyaura coupling or Rh-catalyzed annulations, screening different catalysts and ligands is essential. For Suzuki couplings of 5-bromo-1-indanone, various palladium catalysts can be tested, with ligand-free systems or those with specific phosphine (B1218219) ligands often showing high efficiency. researchgate.net For rhodium-catalyzed asymmetric reactions, the choice of the chiral ligand is paramount for achieving high enantioselectivity. nih.govacs.org
Solvent and Base: The solvent can significantly influence reaction rates and selectivity. For photochemical reactions, solvents like methanol (B129727) or benzene (B151609) can lead to different product distributions. researchgate.net In photocatalytic systems, solvent mixtures (e.g., MeOH/H₂O) and the choice of base are screened to improve yields. acs.org In Suzuki couplings, a base is required to activate the boronic acid, and common choices include carbonates (K₂CO₃, Na₂CO₃) or phosphates, often in an aqueous/organic solvent mixture. nih.gov
Temperature and Reaction Time: These parameters are often interdependent. Microwave-assisted syntheses have been shown to significantly shorten reaction times for intramolecular Friedel–Crafts acylations, from hours to minutes, while maintaining good yields. nih.gov For other reactions, the optimal temperature is determined by balancing the reaction rate against the potential for side reactions or decomposition. Reaction progress is typically monitored using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time.
| Entry | Catalyst | Solvent | Base | Yield (%) |
|---|---|---|---|---|
| 1 | Ru(bpy)₃Cl₂·6H₂O | MeOH/H₂O (5:1) | Me₂NPh | 77 |
| 2 | Ru(bpy)₃Cl₂·6H₂O | DCE | Me₂NPh | <10 |
| 3 | Ru(bpy)₃Cl₂·6H₂O | MeCN | Me₂NPh | 25 |
| 4 | Ru(bpy)₃Cl₂·6H₂O | DMSO | Me₂NPh | 43 |
Stereoselective Synthetic Approaches to Indanone Scaffolds
The synthesis of chiral indanones is of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. rsc.org Achieving high levels of stereocontrol in the construction of the indanone core is a key challenge that has been addressed through various catalytic asymmetric methodologies. These strategies primarily focus on creating chiral centers at the C2 or C3 position of the indanone ring, which are applicable to the synthesis of complex structures like this compound.
Rhodium-Catalyzed Asymmetric Reactions
Rhodium catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral indanones. nih.gov One prominent approach involves the asymmetric isomerization of racemic α-arylpropargyl alcohols. acs.orgnih.gov In this method, a rhodium catalyst, in conjunction with a chiral bisphosphine ligand, facilitates the conversion of the starting alcohol into a β-chiral indanone with high enantioselectivity. acs.orgacs.org The success of this reaction is highly dependent on the design of the chiral ligand, with axially chiral bisphosphines proving particularly effective. acs.orgacs.org The mechanism is believed to involve the differentiation of enantiotopic faces of an olefin intermediate during an intramolecular 1,4-addition step, which establishes the new stereocenter. acs.org
Another significant rhodium-catalyzed strategy is the asymmetric intramolecular 1,4-addition of chalcone derivatives. nih.govorganic-chemistry.org This method allows for the synthesis of chiral 3-aryl-1-indanones from readily available starting materials. organic-chemistry.org The reaction typically employs a rhodium catalyst and a chiral monodentate phosphoramidite (B1245037) ligand, such as (R)-MonoPhos®, to achieve high yields and excellent enantiomeric excesses (ee). nih.gov This approach is particularly relevant for synthesizing 5-aryl-1-indanone structures.
A summary of representative rhodium-catalyzed asymmetric syntheses of indanones is presented below.
| Starting Material | Catalyst System | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| Racemic α-arylpropargyl alcohol | [Rh(cod)2]BF4 | Axially Chiral Bisphosphine | β-Chiral Indanone | Up to 60% | >99% | acs.orgacs.org |
| Pinacolborane chalcone derivative | Rh(acac)(CO)2 | (R)-MonoPhos® | 3-Aryl-1-indanone | High | Up to 95% | nih.gov |
| α,β-Unsaturated compound and aryl boronic acid | Rhodium Catalyst | Chiral Diene Ligand | Aza-spirocyclic Indanone | Not specified | 81-98% | rsc.orgrsc.org |
Organocatalytic Approaches
Organocatalysis provides a metal-free alternative for the stereoselective synthesis of indanone scaffolds. rsc.org One notable example is the intramolecular Michael addition catalyzed by a chiral N-heterocyclic carbene (NHC). rsc.org This strategy utilizes the Umpolung reactivity of conjugated aldehydes, which become nucleophilic in the presence of the NHC catalyst. The subsequent intramolecular addition to a pendant Michael acceptor constructs the indanone skeleton with high diastereo- and enantioselectivity. rsc.org
Additionally, chiral phosphoric acids have been employed to catalyze asymmetric aldol condensations, leading to the desymmetrization of prochiral triketones to form fused indanone structures with excellent enantiocontrol. rsc.org L-proline has also been shown to be an effective and environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehydes, affording indanone scaffolds in good to excellent yields. rsc.org
| Reaction Type | Catalyst | Substrate Type | Key Features | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| Intramolecular Michael Addition | Chiral N-Heterocyclic Carbene (NHC) | Conjugated aldehyde with Michael acceptor | Umpolung reactivity, high cis-selectivity | 68% | 99% | rsc.org |
| Asymmetric Aldol Condensation | Chiral Phosphoric Acid | Prochiral Triketone | Desymmetrization | Not specified | Not specified | rsc.org |
| Intramolecular Hydroacylation | L-proline | 2-Vinylbenzaldehyde | Metal-free, environmentally benign | Good to Excellent | Not applicable (achiral) | rsc.org |
Other Stereoselective Methods
Beyond rhodium and organocatalysis, other transition metals and methodologies have been successfully applied. Palladium-catalyzed asymmetric reductive Heck cyclization of enones represents an elegant method for producing chiral indanones. rsc.orgbeilstein-journals.org
A distinct strategy involves the use of chiral sulfoxides as stereodirecting groups. In a sulfoxide-based enantioselective synthesis, a Nazarov cyclization of a sulfinyl-substituted chalcone proceeds with high diastereoselectivity. Subsequent reductive cleavage of the sulfoxide (B87167) group yields a highly enantioenriched 3-aryl indanone. whiterose.ac.uk This protocol has been demonstrated to be effective for a range of aryl groups, achieving moderate to very good yields and high enantioselectivities. whiterose.ac.uk
Furthermore, gold-catalyzed enantioselective cyclization of intermediates containing vinylgold(I) and prochiral oxocarbenium moieties has been developed for the synthesis of 2,3-disubstituted indanones. organic-chemistry.org
| Methodology | Catalyst/Reagent | Key Transformation | Yield (%) | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Sulfoxide-based Nazarov Cyclization | Lewis Acid (e.g., BF3·OEt2) | Cyclization of sulfinyl-substituted chalcone | 68-93% | Up to 99% ee | whiterose.ac.uk |
| Asymmetric Reductive Heck Cyclization | Palladium Catalyst with Chiral Ligand | Intramolecular insertion into a conjugated ketone | Not specified | 97% ee | rsc.org |
| Gold-Catalyzed Enantioselective Cyclization | Gold(I) Catalyst | Cyclization of vinylgold(I) and oxocarbenium intermediates | Not specified | Not specified | organic-chemistry.org |
Despite a comprehensive search for experimental spectroscopic data for the chemical compound This compound , no specific research findings or detailed analytical spectra (NMR, MS, IR) for this exact molecule could be located in the available scientific literature and chemical databases.
The search yielded information on related, but structurally distinct, compounds such as various trifluoromethyl-substituted aromatics, other indanone derivatives, and compounds with similar naming conventions (e.g., 5-(trifluoromethyl)-1-indanone (B136684) or 5-(2-(trifluoromethoxy)phenyl)-1-indanone). However, the specific data required to detail the ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR spectroscopy for this compound is not publicly available at this time.
Therefore, it is not possible to generate the requested scientific article with the required level of detail and accuracy for each specified subsection. The creation of such an article necessitates access to primary experimental data from the synthesis and characterization of the compound, which could not be found.
X-ray Crystallography Data for this compound Not Publicly Available
Despite a comprehensive search of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), specific X-ray crystallography data for the compound This compound could not be located. This indicates that the crystal structure of this particular molecule has likely not been determined, or if it has, the data has not been deposited in publicly accessible databases.
While crystallographic data exists for structurally related compounds, such as fluorinated and trifluoromethylated indanone derivatives and other aromatic ketones, this information cannot be directly extrapolated to describe the solid-state structure of this compound. Each compound's crystal packing and molecular geometry is unique and dependent on a variety of intermolecular forces.
The absence of a published crystal structure for this compound means that key details regarding its solid-state conformation, intermolecular interactions, and crystal packing arrangement remain undetermined. Further experimental work, specifically the growth of a suitable single crystal and subsequent X-ray diffraction analysis, would be required to elucidate these structural features.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Parameters
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-(2-(Trifluoromethyl)phenyl)-1-indanone, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), can elucidate its fundamental electronic properties and geometric parameters.
Studies on structurally related indanone derivatives provide a framework for the expected computational results. For instance, the geometry of the indanone core is largely planar, though the five-membered ring can exhibit a slight envelope or distorted conformation. researchgate.netnih.gov The bond lengths and angles are well-predicted by DFT calculations, with the C=O bond length typically calculated to be around 1.21 Å. nih.gov
Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and hyperconjugative interactions within the molecule, such as those between the indanone ring and the trifluoromethylphenyl substituent. nih.gov Molecular Electrostatic Potential (MEP) maps can identify the electrophilic and nucleophilic sites, with the carbonyl oxygen being a region of high negative potential (nucleophilic) and the hydrogens being areas of positive potential (electrophilic). ijsrset.com
Table 1: Predicted Molecular Parameters for Indanone Analogs from DFT Studies
| Parameter | Typical Value/Observation | Reference |
| C=O Bond Length | ~1.21 Å | nih.gov |
| C-C Bond Length (Aromatic) | 1.38 - 1.43 Å | nih.gov |
| Indanone Ring Conformation | Nearly planar, slight distortions | researchgate.netnih.gov |
| HOMO-LUMO Energy Gap | Explains charge transfer interactions within the molecule | |
| Molecular Electrostatic Potential | Negative potential on carbonyl oxygen; positive on hydrogens | ijsrset.com |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in understanding the potential biological targets of this compound and the specific interactions that stabilize the ligand-receptor complex.
Docking studies on various indanone derivatives have revealed common interaction patterns. nih.gov The indanone scaffold can engage in multiple types of non-covalent interactions, including:
Hydrogen Bonding: The carbonyl oxygen of the indanone core is a potent hydrogen bond acceptor, often interacting with amino acid residues like lysine (B10760008) or serine in a protein's active site. rjptonline.org
Hydrophobic Interactions: The aromatic rings of the indanone and the phenyl substituent frequently form hydrophobic interactions with nonpolar residues such as leucine, valine, and phenylalanine. rjptonline.orgsemanticscholar.org
Halogen Bonds: The fluorine atoms of the trifluoromethyl group can participate in halogen bonding and other multipolar interactions with backbone carbonyls or other electron-rich atoms in the binding pocket, which can significantly enhance binding affinity. rjptonline.orgnih.gov
The output of a docking simulation is typically a binding affinity or docking score, expressed in kcal/mol, which estimates the binding free energy. semanticscholar.orgnih.gov Lower scores indicate more favorable binding. For indanone analogs, these scores can range from -7.0 to over -10.0 kcal/mol depending on the target protein and the specific substitutions on the indanone scaffold. rjptonline.orgsemanticscholar.org Visualization of the docked pose allows for a detailed analysis of the intermolecular contacts driving the interaction. dost.gov.ph
Table 2: Common Ligand-Target Interactions for Indanone Derivatives in Docking Studies
| Interaction Type | Interacting Ligand Moiety | Potential Interacting Amino Acid Residues | Reference |
| Hydrogen Bonding | Indanone Carbonyl (C=O) | Lysine, Aspartic Acid, Threonine, Serine | rjptonline.org |
| Hydrophobic (Pi-Sigma) | Phenyl Ring, Indanone Ring | Leucine, Proline, Phenylalanine | rjptonline.orgsemanticscholar.org |
| Halogen/Multipolar | Trifluoromethyl Group (-CF3) | Backbone Carbonyls, Glycine, Cysteine | rjptonline.orgnih.gov |
Conformational Analysis and Molecular Shape Comparisons
Conformational analysis of this compound is essential for understanding its three-dimensional shape and how it can adapt to fit into a protein's binding site. The key conformational variables include the puckering of the five-membered indanone ring and the rotation around the single bond connecting the phenyl ring to the indanone core.
Table 3: Key Conformational Features in Indanone and Related Structures
| Structural Feature | Conformational Aspect | Influencing Factors | Reference |
| Indanone Five-Membered Ring | Tends to be nearly planar | Ring strain | researchgate.netnih.gov |
| Phenyl-Indanone Linkage | Dihedral angle defines overall shape | Steric hindrance from ortho-substituents (-CF3) | rsc.org |
| Overall Molecular Shape | Can range from planar to twisted | Interplay of steric and electronic effects | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For a class of compounds like indanone derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. ijpsonline.com
These studies help to identify the key physicochemical properties (descriptors) that govern the activity of the molecules. A QSAR model is built using a training set of compounds with known activities, and its predictive power is validated with a test set. nih.gov For indanone analogs, QSAR studies have shown that biological activity is often influenced by:
Steric Fields: The size and shape of substituents at various positions on the indanone ring can be critical. Unfavorable steric bulk in certain regions can decrease activity, while favorable bulk in others can enhance it.
Electrostatic Fields: The distribution of charge in the molecule is important. Regions where negative or positive charges are favored for optimal activity can be identified. ijpsonline.com For example, the negative potential of the carbonyl oxygen is often crucial.
Hydrophobic Fields: The hydrophobicity of different parts of the molecule can significantly impact its interaction with a target and, consequently, its activity. researchgate.net
The resulting QSAR models can be visualized as 3D contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity, thus guiding the design of more potent analogs. researchgate.netnih.gov
Table 4: Common Descriptors in QSAR Models for Indanone-like Compounds
| QSAR Descriptor Type | Physicochemical Property Represented | Impact on Activity | Reference |
| Steric (CoMFA/CoMSIA) | Molecular size and shape | Favorable/unfavorable depending on location | ijpsonline.com |
| Electrostatic (CoMFA/CoMSIA) | Charge distribution, partial charges | Regions favoring positive or negative potential | ijpsonline.com |
| Hydrophobic | Lipophilicity/hydrophilicity | Favorable/unfavorable regions for nonpolar groups | researchgate.net |
| Hydrogen Bond Donor/Acceptor | Ability to form hydrogen bonds | Highlights key interaction points | researchgate.net |
Prediction of Molecular Interactions and Bioavailability Parameters (excluding ADME)
Computational tools can predict physicochemical properties that are critical prerequisites for a compound's potential bioavailability, distinct from a full ADME (Absorption, Distribution, Metabolism, Excretion) profile. These parameters, often guided by frameworks like Lipinski's Rule of Five, help assess the "drug-likeness" of a molecule. dost.gov.ph
For this compound, these properties can be readily calculated. Key parameters include:
Molecular Weight (MW): The mass of the molecule.
LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity. An optimal range is crucial for membrane permeability.
Topological Polar Surface Area (TPSA): The surface sum over all polar atoms. It is a good predictor of passive molecular transport through membranes.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of potential sites for hydrogen bonding, which influences solubility and receptor binding.
These parameters for related indanone structures are often calculated as part of computational studies to ensure they fall within ranges typical for orally bioavailable drugs. researchgate.netresearchgate.net For example, a high TPSA or an excessive number of HBD/HBA can negatively impact membrane permeability.
Table 5: Predicted Physicochemical Properties for Representative Drug-like Molecules
| Parameter | Definition | Importance for Bioavailability | Reference |
| Molecular Weight | Mass of the molecule ( g/mol ) | Influences size and diffusion; typically < 500 Da | dost.gov.ph |
| LogP | Lipophilicity | Affects solubility and membrane permeability; typically < 5 | researchgate.net |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Predicts transport properties; typically < 140 Ų | nih.gov |
| Hydrogen Bond Donors (HBD) | Number of N-H, O-H bonds | Influences solubility and binding; typically ≤ 5 | dost.gov.ph |
| Hydrogen Bond Acceptors (HBA) | Number of N, O atoms | Influences solubility and binding; typically ≤ 10 | dost.gov.ph |
Mechanistic Investigations in Organic Reactions
Elucidation of Reaction Mechanisms for Indanone Formation
The formation of the 1-indanone (B140024) core is classically achieved through intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. beilstein-journals.orgnih.gov This reaction typically proceeds in the presence of a strong acid, such as polyphosphoric acid, or a Lewis acid like aluminum chloride, which activates the acyl group for electrophilic aromatic substitution. nih.gov
More contemporary methods have expanded the mechanistic possibilities for indanone synthesis. These include:
Nazarov Cyclization: This involves the acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones. Chalcones can undergo this cyclization in the presence of acids like trifluoroacetic acid to yield 1-indanones. beilstein-journals.org
Transition Metal-Catalyzed Carbonylative Cyclization: Palladium catalysts, for example, can facilitate the carbonylative cyclization of unsaturated aryl iodides. organic-chemistry.org Similarly, transition metal complexes have been used to catalyze the carbonylative cyclization of carboxylic acid esters to form 1-indanones. nih.gov
Radical Cascade Cyclization: A newer approach involves a cascade of radical reactions. For instance, a copper-catalyzed process using 1,6-enynes can construct trifluoromethylated 1-indanones. The proposed mechanism involves a radical-triggered addition, a 5-exo-dig cyclization, oxidation, and a nucleophilic cascade. frontiersin.org
The synthesis of trifluoromethyl-substituted indanones has been specifically achieved through Friedel-Crafts alkylation using 2-(trifluoromethyl)acrylic acid with arenes under superacidic conditions. beilstein-journals.orgnih.gov
Role of Catalysts in Directing Reaction Pathways and Stereoselectivity
Catalysts are pivotal in controlling the reaction pathways, yields, and stereoselectivity of indanone synthesis. Different classes of catalysts offer unique advantages in directing these complex transformations.
Lewis and Brønsted Acids: Traditional syntheses heavily rely on acids like AlCl₃, ZnBr₂, Nafion®-H, and polyphosphoric acid to promote intramolecular Friedel–Crafts reactions. beilstein-journals.orgnih.gov In Nazarov cyclizations, acids catalyze the key electrocyclization step. beilstein-journals.org More recently, metal triflates such as Sc(OTf)₃ have been employed as efficient Lewis acid catalysts. beilstein-journals.org
Transition Metal Catalysts: A wide array of transition metals are used to forge the indanone skeleton through various mechanistic routes.
Palladium: Pd catalysts are versatile, enabling Heck reactions followed by aldol-type annulation, carbonylative cyclization of aryl iodides, and asymmetric C-C bond activation/carbonylation to yield chiral indanones. organic-chemistry.org
Rhodium: Rh(III) catalysts can achieve C-H activation for coupling reactions that form benzocyclopentanones. organic-chemistry.org Chiral rhodium complexes are also used for the asymmetric isomerization of racemic α-arylpropargyl alcohols into enantioenriched β-chiral 1-indanones. nih.gov
Copper: Low-cost Cu(OTf)₂ has been used to catalyze the annulation–cyanotrifluoromethylation of 1,6-enynes, leading to trifluoromethylated 1-indanones via a radical process. frontiersin.org
Nickel: Ni-catalyzed reductive cyclization of enones provides a method for producing indanones with high enantiomeric induction. organic-chemistry.org
Organocatalysts: The development of organocatalysis has introduced metal-free alternatives for stereoselective synthesis. For example, cinchona alkaloid-derived thiourea (B124793) or squaramide catalysts can be used in the asymmetric vinylogous aldol (B89426) reaction between alkylidenepyrazolones and trifluoromethyl ketones, producing precursors to chiral trifluoromethylated structures with high enantioselectivity. nih.gov
| Catalyst Type | Specific Catalyst Example | Reaction Type | Role/Mechanism |
|---|---|---|---|
| Lewis Acid | AlCl₃, Sc(OTf)₃ | Friedel-Crafts Acylation, Nazarov Cyclization | Activation of acyl group, promotion of electrocyclization. beilstein-journals.orgnih.gov |
| Transition Metal | Palladium Complex | Carbonylative Cyclization | Catalyzes CO insertion and intramolecular C-C bond formation. organic-chemistry.org |
| Transition Metal | Rhodium/(R,R)-Ligand | Asymmetric Isomerization | Achieves kinetic resolution of racemic alcohols to form chiral indanones. nih.gov |
| Transition Metal | Cu(OTf)₂ | Radical Annulation | Initiates radical cascade for trifluoromethylated indanone synthesis. frontiersin.org |
| Organocatalyst | Squaramide | Asymmetric Vinylogous Aldol | Controls stereochemistry through hydrogen bonding interactions. nih.gov |
Photochemical Mechanisms in Indanone Synthesis
Photochemistry offers alternative, often milder, pathways for synthesizing complex molecules, including indanones. These reactions are initiated by the absorption of light, which promotes a molecule to an electronically excited state, unlocking unique reactivity not accessible through thermal methods. nih.gov
A key photochemical strategy involves the generation of radical intermediates under UV or visible light. nih.gov For instance, a novel method for the rapid synthesis of substituted indanones relies on an intramolecular hydrogen transfer and enolization under UV irradiation. The mechanism begins with the absorption of UV light to form an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. This high-energy excited state can then enolize via an intramolecular 1,5-hydrogen transfer.
Visible-light photoredox catalysis has emerged as a powerful tool for constructing trifluoromethylated heterocycles. nih.gov In some cases, the reaction can proceed without a dedicated photocatalyst. For example, the synthesis of trifluoromethylated dihydropyrido[1,2-a]indolones can be initiated by the visible-light-induced homolysis of Umemoto's reagent, which generates a trifluoromethyl radical. This radical then participates in a cascade cyclization. nih.gov Similarly, photo-induced radical cyclization of benzene-tethered 1,7-enynes with Togni reagent can proceed without any metal or photoredox catalyst. rsc.org
Radical Processes in Trifluoromethylation Reactions
The introduction of the trifluoromethyl (CF₃) group, a key feature of the target compound, often proceeds via radical-based mechanisms. rsc.org The CF₃ radical is a highly reactive intermediate that can be generated from various stable precursors.
Generation of Trifluoromethyl Radicals: Common sources for generating CF₃ radicals include:
Togni's Reagents: These hypervalent iodine compounds release a CF₃ radical upon reduction, which can be initiated by catalysts like Cu(II) or by light. frontiersin.orgrsc.org
Umemoto's Reagents: These are sulfonium (B1226848) salts that can undergo homolysis upon light irradiation to generate a trifluoromethyl radical. nih.gov
Trifluoromethyl Iodide (CF₃I): This reagent can generate CF₃ radicals in the presence of initiators like triethylborane (B153662) or through photolysis. researchgate.net
Bromotrifluoromethane (CF₃Br): Used in visible-light-induced radical cascade reactions, often with a photocatalyst, to produce CF₃ radicals. mdpi.com
| Radical Source | Typical Initiator/Condition | Mechanism of CF₃• Generation |
|---|---|---|
| Togni's Reagent | Cu(II) catalyst or UV/Visible Light | Reductive cleavage of I-CF₃ bond. frontiersin.orgrsc.org |
| Umemoto's Reagent | Visible Light | Homolytic cleavage of S-CF₃ bond. nih.gov |
| CF₃I | Triethylborane (Et₃B) | Radical-mediated cleavage of C-I bond. researchgate.net |
| CF₃Br | Visible Light / Photocatalyst | Photoinduced single-electron transfer (SET). mdpi.com |
Radical Cascade Mechanism: Once generated, the trifluoromethyl radical can initiate a cascade reaction to form the indanone ring system. A representative mechanism is the copper-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes:
Initiation: A Cu(II) catalyst facilitates the generation of a CF₃ radical from Togni's reagent. frontiersin.org
Addition: The CF₃ radical adds to the alkyne or alkene moiety of the substrate (e.g., a 1,6-enyne). frontiersin.org
Cyclization: The newly formed radical intermediate undergoes an intramolecular cyclization (e.g., 5-exo-dig) to form a five-membered ring, the core of the indanone structure. frontiersin.org
Oxidation/Termination: The cyclic radical intermediate is then oxidized, often by the Cu(II) catalyst regenerating Cu(I), to form a carbocation. This cation is then trapped by a nucleophile (like cyanide) to yield the final trifluoromethylated 1-indanone product. frontiersin.org
This type of radical cascade provides an efficient pathway to construct complex molecules like 5-(2-(Trifluoromethyl)phenyl)-1-indanone in a single pot, forming multiple bonds and stereocenters with high control.
Biological Activity and Molecular Interactions Excluding Clinical Human Trial Data
Biological Relevance of the Indanone Scaffold
The indanone framework is recognized in medicinal chemistry as a "privileged structure" due to its presence in numerous pharmacologically active compounds. nih.govresearchgate.net This versatile scaffold is a core component of various natural products and serves as a crucial intermediate in the synthesis of medicinally significant molecules. nih.gov The successful development of the indanone-derived drug Donepezil, an acetylcholinesterase inhibitor used for Alzheimer's disease, has spurred considerable scientific interest in this moiety. nih.govnih.gov The structural properties of indanones, particularly arylidene indanone derivatives which are considered rigid analogues of chalcones, allow for a planar structure that facilitates electron donor effects, influencing their biological interactions. rsc.orgrsc.org
Derivatives of the 1-indanone (B140024) scaffold exhibit a broad spectrum of biological activities, making them promising candidates for drug discovery in various therapeutic areas. nih.govbeilstein-journals.org These compounds have been extensively studied for their potential as neuroprotective, anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov
Key bioactivities associated with 1-indanone derivatives include:
Neuroprotective Activity : Many indanone derivatives have been investigated for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov Their mechanism often involves the inhibition of critical enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B). nih.govrsc.org
Anticancer Activity : Certain 1-indanone derivatives have demonstrated significant cytotoxicity against various cancer cell lines. beilstein-journals.orgacs.org For example, a gallic acid-based indanone derivative showed potent in vivo anticancer activity against Ehrlich ascites carcinoma. cimap.res.in
Anti-inflammatory Activity : The indanone scaffold is a foundation for developing anti-inflammatory agents. nih.gov Studies have shown that derivatives can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharide (LPS). scienceopen.com
Antimicrobial and Antiviral Activity : Various indanone derivatives have been reported to possess antibacterial, antifungal, and antiviral properties. beilstein-journals.orgnih.govrjptonline.org Chalcone-indanone hybrids, for instance, have shown notable activity against the tobacco mosaic virus (TMV). acs.orgnih.gov
Analgesic and Antimalarial Activity : Research has also pointed to the potential of 1-indanone derivatives as analgesic and antimalarial compounds. nih.govrjptonline.org
Below is an interactive data table summarizing the diverse biological activities of 1-indanone derivatives based on research findings.
| Biological Activity | Target/Mechanism of Action | Example Derivative Class |
| Neuroprotective | Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Inhibition | Donepezil, Arylidene indanones |
| Anticancer | Inhibition of Tubulin Polymerization, Cytotoxicity | Gallic acid-based indanones, Combretastatin A-4 related indanones |
| Anti-inflammatory | Inhibition of TNF-α and IL-6 production | 2-Benzylidene-1-indanones, Isoxazole fused 1-indanones |
| Antiviral | Inhibition of Viral Replication | Chalcone-indanone hybrids |
| Antibacterial/Antifungal | Disruption of microbial cell processes | Various substituted indanones |
| Antimalarial | Not specified | 2-Quinolinylbenzocycloalcanones |
Investigations of 5-(2-(Trifluoromethyl)phenyl)-1-indanone and Analogues (In Vitro & Non-Human In Vivo)
While studies focusing specifically on this compound are limited, research into structurally related analogues, particularly fluorinated indazoles, provides significant insight into the potential biological activities and molecular interactions of this class of compounds. The presence of the trifluoromethylphenyl group is a key feature in these investigations.
Research has identified a class of 5-phenyl-indazole compounds as novel antagonists of the Transient Receptor Potential A1 (TRPA1) ion channel, a known nociceptor involved in pain and inflammation. nih.gov A high-throughput screening campaign first identified 5-(2-chlorophenyl)indazole as a TRPA1 antagonist. nih.gov Subsequent medicinal chemistry efforts established that substituting the phenyl ring at the 2-position with a trifluoromethyl group significantly enhanced the in vitro antagonistic activity. nih.gov
This optimization led to the discovery of potent and selective TRPA1 antagonists, with one of the lead compounds demonstrating robust efficacy in rodent models of inflammatory pain. nih.gov The structure-activity relationship (SAR) studies highlighted the importance of the trifluoromethyl group for potency.
The following interactive table outlines key findings from the optimization of 5-phenyl-indazole analogues as TRPA1 antagonists.
| Compound Analogue | Key Structural Feature | In Vitro Activity (IC50) |
| Initial Hit | 5-(2-chlorophenyl)indazole | 1.23 µM |
| Optimized Lead | 5-(2-(trifluoromethyl)phenyl)indazole with 6-position substitution | 0.015 µM |
The TRPA1 ion channel is a key sensor of oxidative stress and is activated by various inflammatory mediators. mdpi.com Activation of TRPA1 can lead to the generation of reactive oxygen species (ROS), creating a feedback loop that further sensitizes the channel and exacerbates inflammatory responses. mdpi.com As antagonists of TRPA1, 5-(2-(trifluoromethyl)phenyl)-indazole analogues are presumed to interfere with this inflammatory cascade. By blocking the channel, these compounds can prevent the influx of calcium that triggers downstream inflammatory signaling and ROS production. mdpi.comnih.gov
While direct studies on the effect of this compound on ROS production or NADPH oxidase are not extensively documented, the known anti-inflammatory properties of the broader indanone class support a role in modulating these pathways. scienceopen.com For example, 2-benzylidene-1-indanone (B110557) derivatives have been shown to suppress the production of key pro-inflammatory cytokines, which are often linked to oxidative stress pathways. scienceopen.com
Early Growth Response-1 (EGR-1) is a multifunctional transcription factor that acts as a convergence point for numerous signaling cascades, translating short-term extracellular signals into changes in gene expression. frontiersin.org It plays a critical role in a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. koreascience.kr EGR-1 is induced by various stimuli and can, in turn, regulate the expression of genes involved in inflammatory responses, such as TNF-α and other cytokines. frontiersin.orgnih.gov
Direct experimental evidence linking this compound or its close analogues to the regulation of EGR-1 mediated gene expression is not yet established in the scientific literature. However, given the demonstrated anti-inflammatory activity of indanone derivatives, which includes the modulation of EGR-1 target genes like TNF-α, it is plausible that EGR-1 signaling could be affected by this class of compounds. scienceopen.com This represents a potential area for future investigation to fully elucidate the molecular mechanisms underlying the bioactivities of these indanones.
Anti-inflammatory Properties in Preclinical Models
The 1-indanone scaffold is a core component of various molecules investigated for anti-inflammatory effects. beilstein-journals.orgrjptonline.org Derivatives of 2-benzylidene-1-indanone, for instance, have been reported as anti-inflammatory agents. nih.gov Furthermore, the introduction of a trifluoromethyl group into various molecular frameworks has been a successful strategy for developing new anti-inflammatory agents. mdpi.com Studies on trifluoromethyl-pyrazole derivatives have shown significant anti-inflammatory activity in carrageenan-induced rat paw edema assays, with some compounds exhibiting efficacy comparable to indomethacin. nih.gov
A compelling case for the anti-inflammatory potential of the 5-(2-(trifluoromethyl)phenyl) moiety comes from a study on a series of 5-(2-(trifluoromethyl)phenyl)indazoles, which are structurally analogous to the indanone . This research identified potent and selective antagonists of the Transient Receptor Potential A1 (TRPA1) ion channel, a key target in mediating inflammatory pain. nih.gov The lead compound from this series demonstrated robust activity in rodent models of inflammatory pain. nih.gov Another indanone derivative, IPX-18, was shown to exert anti-inflammatory effects by modulating NF-κB and Nrf2 signaling pathways in preclinical models. nih.gov These findings collectively suggest that this compound is a strong candidate for possessing anti-inflammatory properties, potentially acting through mechanisms like TRPA1 antagonism or modulation of inflammatory signaling cascades.
| Compound/Class | Preclinical Model/Assay | Observed Activity | Reference |
|---|---|---|---|
| 5-(2-(trifluoromethyl)phenyl)indazole Analogue | Rodent models of inflammatory pain | Potent and selective antagonism of TRPA1 (IC50 = 0.015 µM) | nih.gov |
| 3-Trifluoromethylpyrazole Derivatives | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity (62-76% inhibition) | nih.gov |
| 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18) | Human whole blood, PBMCs, neutrophils | Inhibition of inflammatory responses via NF-κB and Nrf2 signaling | nih.gov |
Exploration in Other Biological Areas
The 1-indanone framework is recognized as a "privileged structure" in drug discovery, known to interact with a wide range of biological targets. beilstein-journals.orgresearchgate.netnih.gov This versatility suggests that this compound could exhibit a broad spectrum of activities.
Antiviral: Indanone derivatives have demonstrated notable antiviral activity, particularly against plant viruses like Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV), and Pepper Mild Mottle Virus (PMMoV). nih.govnih.govacs.org Certain chalcone (B49325) derivatives containing the indanone moiety showed therapeutic and protective activities against TMV with EC50 values superior to the commercial agent ningnanmycin. nih.govacs.org The broader applicability of indanones as antiviral agents continues to be an area of active research. rjptonline.orgnih.gov
Antibacterial: Both the indanone scaffold and the trifluoromethylphenyl group are associated with antibacterial properties. rjptonline.org Novel chalcones bearing trifluoromethyl groups have been evaluated against pathogenic bacterial and fungal strains. nih.govmdpi.com More specifically, a series of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives were found to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL. nih.govnih.gov These compounds were also effective at preventing and eradicating bacterial biofilms. nih.govresearchgate.net
Anticancer: A significant body of research points to the anticancer potential of indanone derivatives. beilstein-journals.orgnih.gov Various analogues have shown potent cytotoxic activity against human cancer cell lines, including breast, colon, leukemia, and lung cancer, with IC50 values in the nanomolar range. beilstein-journals.orgresearchgate.net One mechanism of action for certain indanone-based compounds is the inhibition of tubulin polymerization. nih.gov Thiazolyl hydrazone derivatives of 1-indanone, for example, were more effective than the clinical drug irinotecan (B1672180) against several colon cancer cell lines. nih.govnih.gov
Neurodegenerative Disease Models: The indanone scaffold is famously represented by donepezil, a leading therapeutic for Alzheimer's disease that functions as an acetylcholinesterase inhibitor. nih.govnih.gov This has spurred extensive research into other indanone derivatives as multi-target agents for neurodegenerative conditions. nih.gov Studies have identified novel indanone compounds that not only inhibit cholinesterases but also prevent the aggregation of amyloid-beta (Aβ) peptides and catalyze the disassembly of preformed Aβ fibrils, key pathological events in Alzheimer's disease. nih.govresearchgate.net
Insecticide, Fungicide, and Herbicide Properties: The application of indanones extends to agriculture. beilstein-journals.orgbeilstein-journals.org The indane moiety has been successfully incorporated into the structure of anthranilic diamide (B1670390) insecticides, leading to new compounds with potent activity against agricultural pests like Mythimna separata. mdpi.com In the realm of fungicides, trifluoromethylphenyl amides and other trifluoromethyl-containing molecules have been designed and tested, showing strong activity against a range of fungal plant pathogens. nih.govnih.govacs.org The potential for indanone derivatives to act as herbicides has also been noted. beilstein-journals.orgbeilstein-journals.org
| Biological Area | Compound Class/Example | Target/Model | Key Finding | Reference |
|---|---|---|---|---|
| Antiviral | Indanone-Chalcone Derivative (N2) | Tobacco Mosaic Virus (TMV) | Protective EC50 = 60.8 µg/mL | nih.gov |
| Antibacterial | N-(trifluoromethyl)phenyl pyrazole derivative | MRSA | MIC values as low as 1.56 µg/mL | nih.gov |
| Anticancer | Indanone-Thiazolyl Hydrazone (ITH-6) | HT-29 Colon Cancer Cells | IC50 = 0.41 µM; inhibits tubulin polymerization | nih.gov |
| Neurodegenerative | Indanone Derivative (Compound 9) | Acetylcholinesterase (AChE) | IC50 = 14.8 nM | nih.gov |
| Insecticidal | Indane-containing Diamide (Compound 8q) | Mythimna separata | 80% activity at 0.8 mg/L | mdpi.com |
| Fungicidal | 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide | Colletotrichum acutatum | Strongest antifungal activity in its class | nih.gov |
Contribution of the Trifluoromethyl Group to Biological Activity and Target Engagement
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to favorably modulate the properties of drug candidates. mdpi.com Its incorporation into a molecule like this compound is a deliberate design choice intended to enhance its pharmacological profile.
The CF3 group exerts its influence through several key physicochemical properties:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by enzymes. This can increase the biological half-life of a compound. mdpi.com
Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88). mdpi.com This property can improve a compound's ability to cross cellular membranes and the blood-brain barrier, enhancing its bioavailability and access to intracellular targets.
Electronegativity and Binding Interactions: As a potent electron-withdrawing group, the CF3 moiety can alter the electronic distribution of the phenyl ring and influence the acidity or basicity of nearby functional groups. This electronic modulation can strengthen non-covalent interactions—such as hydrogen bonds, dipole-dipole interactions, and π-stacking—between the molecule and its biological target, thereby increasing binding affinity and potency. mdpi.com
Steric Properties: The CF3 group is sterically similar to a chlorine atom but larger than a methyl group. It can serve as a bioisostere for these groups, fitting into specific binding pockets while offering unique electronic advantages. mdpi.com
A clear example of the CF3 group's impact is seen in the development of 5-(2-(trifluoromethyl)phenyl)indazoles as TRPA1 antagonists. Structure-activity relationship (SAR) studies in that work demonstrated that placing a trifluoromethyl group at the 2-position of the phenyl ring was critical for achieving a substantial improvement in in vitro activity. nih.gov
Detailed Binding Mechanisms and Affinity Studies with Biological Targets
While specific binding and affinity data for this compound are not available, the activities of its structural analogues point toward several likely biological targets and mechanisms.
The most direct evidence comes from the closely related 5-(2-(trifluoromethyl)phenyl)indazoles, which were identified as potent antagonists of the TRPA1 ion channel . The lead compound in that series, which shares the entire trifluoromethyl-phenyl portion and its substitution pattern, displayed a high binding affinity with an IC50 value of 0.015 µM . nih.gov This suggests that the TRPA1 channel is a highly probable target for this compound, which would likely bind within the channel to block its activation by inflammatory stimuli.
Based on the extensive research into other indanone derivatives for neurodegenerative diseases, another primary set of targets includes cholinesterases . Novel indanone derivatives have been synthesized that show potent inhibition of acetylcholinesterase (AChE) with IC50 values as low as 14.8 nM . nih.gov The binding mechanism for these compounds typically involves interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, similar to the dual binding mode of donepezil.
Furthermore, molecular modeling studies of other trifluoromethyl-containing heterocyclic compounds designed as anti-inflammatory agents have suggested direct binding to the active site of cyclooxygenase-2 (COX-2) . nih.gov Docking experiments showed that these molecules could fit within the COX-2 active site, indicating a potential mechanism for inhibiting prostaglandin (B15479496) synthesis. nih.gov
| Potential Target | Analogue Compound | Affinity (IC50) | Potential Mechanism | Reference |
|---|---|---|---|---|
| TRPA1 Ion Channel | 6-methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole | 0.015 µM | Antagonism of the ion channel | nih.gov |
| Acetylcholinesterase (AChE) | Indanone Derivative (Compound 9) | 14.8 nM | Enzyme inhibition at CAS and PAS | nih.gov |
| Cyclooxygenase-2 (COX-2) | 3-Trifluoromethylpyrazole Derivative | N/A (Docking study) | Binding to enzyme active site | nih.gov |
Structure Activity Relationship Sar Studies
Systematic Functionalization of the Indanone Moiety and Phenyl Ring
The systematic functionalization of the 5-phenyl-1-indanone scaffold has been a key strategy in exploring its therapeutic potential. Research has shown that substitutions on the indanone ring can significantly enhance biological potency. Quantitative Structure-Activity Relationship (QSAR) analyses of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase, an enzyme relevant in neurological disorders, revealed that modifications to the indanone portion of the molecule are particularly effective in improving inhibitory activity. This suggests that there is considerable space around the indanone ring within the binding site of the target enzyme, allowing for a variety of substituents to be introduced to optimize interactions.
Impact of Trifluoromethyl Substitution on Biological Potency and Selectivity
The trifluoromethyl (CF3) group is a common feature in many modern pharmaceuticals due to its unique electronic properties and metabolic stability. The introduction of a trifluoromethyl group into a molecule can significantly impact its biological activity. In the context of the 5-phenyl-1-indanone scaffold, the trifluoromethyl group is expected to enhance lipophilicity, which can improve cell membrane permeability and bioavailability.
The strong electron-withdrawing nature of the trifluoromethyl group can also influence the molecule's interaction with its biological target. This can lead to increased binding affinity and, consequently, higher potency. Moreover, the C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This increased metabolic stability can prolong the compound's duration of action in the body. The strategic placement of the trifluoromethyl group is therefore a critical aspect of the design of potent and selective 5-phenyl-1-indanone-based therapeutic agents.
Positional Isomerism and its Effect on Biological Activity (e.g., ortho-, meta-, para-trifluoromethyl isomers)
The position of the trifluoromethyl group on the phenyl ring—ortho, meta, or para—can have a profound effect on the biological activity of 5-phenyl-1-indanone analogs. While specific comparative studies on the trifluoromethyl isomers of 5-phenyl-1-indanone are not extensively detailed in the available literature, general principles of medicinal chemistry and SAR studies on other scaffolds provide valuable insights.
In contrast, a meta- or para-substitution would place the trifluoromethyl group at a greater distance from the indanone core, altering the molecule's shape and electronic distribution. Studies on other classes of compounds have shown that such positional changes can dramatically affect biological activity. For instance, in some series of biologically active molecules, a meta or para substitution has been found to be more favorable for activity compared to an ortho substitution, and vice versa. The optimal position is highly dependent on the specific topology of the target's binding site. Therefore, the synthesis and biological evaluation of all three positional isomers are crucial for a comprehensive understanding of the SAR of trifluoromethyl-substituted 5-phenyl-1-indanones.
Influence of Other Functional Groups on the Indanone and Phenyl Rings on Bioactivity
Beyond the trifluoromethyl group, the introduction of other functional groups on both the indanone and phenyl rings can further modulate the biological activity of 5-phenyl-1-indanone derivatives. SAR studies on related 2-benzylidene-1-indanone (B110557) derivatives have provided insights into these effects. For example, the introduction of hydroxyl and methoxy (B1213986) groups on the indanone ring has been shown to influence anti-inflammatory activity.
Applications in Chemical Biology and Medicinal Chemistry Excluding Clinical Human Trial Data
Role as a Synthetic Building Block
In synthetic and medicinal chemistry, 1-indanone (B140024) and its derivatives are recognized as versatile intermediates. rsc.orgorgsyn.org Trifluoromethyl-substituted 1-indanones, including structures analogous to 5-(2-(trifluoromethyl)phenyl)-1-indanone, are considered valuable synthetic building blocks for the generation of more complex, biologically active compounds. beilstein-journals.orgresearchgate.net The reactivity of the indanone core, particularly the ketone functional group and the adjacent alpha-protons, allows for a wide range of chemical modifications.
These compounds serve as key starting materials in multi-step syntheses. For instance, the ketone can be transformed into various other functional groups or used as a handle for condensation reactions to build larger molecular architectures. nih.gov The synthesis of such trifluoromethyl-containing indanones is often achieved through intramolecular Friedel-Crafts reactions, which construct the fused ring system. beilstein-journals.orgresearchgate.net The resulting structures are highly functionalized and reactive intermediates poised for elaboration into diverse organic and heterocyclic compounds with potential therapeutic applications. researchgate.net The presence of the trifluoromethylphenyl moiety makes these building blocks particularly attractive for creating new chemical entities with enhanced pharmacological properties. nih.gov
Utilization as Chemical Probes for Biological Research
The indanone scaffold has shown significant promise for the development of small-molecule chemical probes. These probes are essential tools for exploring biological systems and validating new drug targets. Indanone derivatives have demonstrated a strong affinity for several critical enzymes associated with the pathophysiology of various neurological disorders. nih.gov By acting as probes, these molecules can help elucidate the function of these enzymes and their roles in disease progression.
While the specific use of this compound as a chemical probe is not explicitly documented, its structural features suggest potential in this area. The indanone core can be systematically modified to develop selective binders for target proteins, and the trifluoromethyl group can enhance binding affinity and selectivity. mdpi.com This allows for the fine-tuning required to create potent and specific probes for interrogating biological pathways without initiating a therapeutic effect, thereby aiding in target identification and validation in the early stages of drug discovery.
Identification and Optimization of Lead Compounds for Preclinical Development
The process of identifying and optimizing a lead compound is a critical phase in drug discovery, aimed at improving potency, selectivity, and pharmacokinetic properties. altasciences.com The 2-(trifluoromethyl)phenyl moiety, a key feature of the title compound, has been identified as a crucial element in the optimization of lead compounds for various targets.
In a notable example involving the optimization of antagonists for the TRPA1 ion channel, a closely related 5-(2-(trifluoromethyl)phenyl)indazole scaffold was developed. nih.govconsensus.app Structure-activity relationship (SAR) studies in that campaign demonstrated that substituting a phenyl ring at the 5-position with a trifluoromethyl group at the ortho-position significantly improved the in vitro activity of the lead compound. nih.govconsensus.app Further research on FimH antagonists also revealed that ortho-substitution on a biphenyl (B1667301) mannoside, including with a trifluoromethyl group, resulted in substantial enhancements in potency. nih.gov These findings underscore a general principle in medicinal chemistry: the strategic placement of an ortho-trifluoromethylphenyl group can be a highly effective strategy for boosting the biological activity of a lead compound. This makes scaffolds like this compound promising starting points for lead optimization campaigns targeting a variety of disease-relevant proteins.
Design and Synthesis of Novel Preclinical Therapeutic Agents
The design and synthesis of new therapeutic agents often involve combining established pharmacophores to create novel molecules with desired biological activities. ijper.org The structure of this compound is a prime example of this strategy, merging the biologically active indanone framework with the pharmacologically advantageous trifluoromethylphenyl group. nih.govmdpi.com
The indanone scaffold is present in a wide array of compounds with demonstrated therapeutic potential, including antibacterial, antiviral, and anti-neurodegenerative agents. nih.govnih.gov The synthesis of novel derivatives often involves leveraging the indanone core for structural elaboration to achieve specific interactions with a biological target. nih.govnih.govresearchgate.net The incorporation of the trifluoromethyl group is a deliberate design choice intended to confer improved drug-like properties, as detailed in the following sections.
Several key principles guide the design of therapeutic modulators based on the 1-indanone scaffold.
Conformational Constraint: One major advantage of the indanone structure is its rigid, bicyclic framework. This conformational constraint reduces the entropic penalty upon binding to a target, which can lead to higher affinity. For example, transforming flexible chalcones into conformationally constrained indanones is a recognized strategy to improve their pharmacological profile and eliminate unwanted photoisomerization. preprints.org
Bioisosteric Replacement and Group Splicing: The design of novel indanone derivatives often employs principles of classical bioisosterism and the splicing of known bioactive groups onto the core scaffold to achieve a desired biological effect. nih.gov
Targeting Specific Enzyme Families: The indanone nucleus has a known affinity for enzymes implicated in neurodegenerative diseases, such as monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE). nih.gov Design strategies therefore often focus on modifying the indanone core to enhance potency and selectivity for these targets.
The following table summarizes key design principles for indanone-based modulators.
| Design Principle | Rationale | Example Application |
| Conformational Constraint | Reduces flexibility, potentially increasing binding affinity and target specificity. | Conversion of flexible chalcones to rigid indanones to lock in the active conformation. preprints.org |
| Bioisosterism/Group Splicing | Combines known pharmacophores to create novel molecules with improved or new activities. | Attaching different functional groups to the indanone core to modulate antibacterial activity. nih.gov |
| Enzyme-Targeted Design | Leverages the inherent affinity of the indanone scaffold for specific enzyme classes. | Developing indanone derivatives as inhibitors of MAO or AChE for neurodegenerative disorders. nih.gov |
Key advantages of using the trifluoromethyl group in drug design include:
Increased Lipophilicity: The -CF3 group is lipophilic (Hansch π value of +0.88), which can improve a compound's ability to cross cellular membranes and the blood-brain barrier. mdpi.com This property is crucial for drugs targeting the central nervous system.
Modulation of Electronic Properties: The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.comnbinno.com This can alter the acidity or basicity of nearby functional groups, influencing how the molecule interacts with its biological target through hydrogen bonding or other electrostatic interactions. mdpi.com
Improved Binding Affinity: The trifluoromethyl group can enhance binding to a target protein through favorable hydrophobic and electrostatic interactions, potentially increasing the potency and selectivity of the drug candidate. mdpi.commdpi.com
The following table compares the properties of the trifluoromethyl group to the methyl group, illustrating its utility as a bioisostere.
| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Consequence in Drug Design |
| van der Waals Radius | ~2.0 Å | ~2.7 Å | Sterically similar to other groups like chlorine, allowing for bioisosteric replacement. mdpi.com |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Alters pKa of nearby groups; can modify target interactions. nbinno.com |
| Lipophilicity (Hansch π) | +0.56 | +0.88 | Increases membrane permeability and can enhance binding through hydrophobic interactions. mdpi.com |
| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | Increases drug half-life and bioavailability. mdpi.com |
Future Research Directions
Development of Novel and More Efficient Synthetic Pathways
While general methods for the synthesis of 1-indanones are well-established, including intramolecular Friedel-Crafts reactions and various cyclization strategies, the efficient and high-yield synthesis of 5-(2-(Trifluoromethyl)phenyl)-1-indanone likely requires optimization. beilstein-journals.orgguidechem.com Future research should focus on developing novel synthetic routes that are both scalable and cost-effective.
One promising avenue is the exploration of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 2-(trifluoromethyl)phenyl moiety onto a pre-functionalized 5-bromo-1-indanone (B130187) precursor. researchgate.net Additionally, rhodium-catalyzed asymmetric intramolecular 1,4-addition could offer an elegant approach to not only synthesize the indanone core but also to establish chirality if desired. organic-chemistry.orgacs.org A comprehensive review of synthetic methods for 1-indanones highlights various starting materials and catalysts that could be adapted for this specific target. beilstein-journals.org
Table 1: Potential Synthetic Strategies for this compound
| Strategy | Description | Potential Advantages |
| Friedel-Crafts Cyclization | Intramolecular cyclization of a substituted 3-phenylpropanoic acid or its corresponding acyl chloride. beilstein-journals.org | Well-established, versatile. |
| Palladium-Catalyzed Annulation | A one-pot Heck-aldol cascade reaction could be explored for the direct synthesis of multisubstituted 1-indanones. liv.ac.uk | One-pot synthesis, potential for complexity. |
| Suzuki-Miyaura Coupling | Coupling of 5-bromo-1-indanone with 2-(trifluoromethyl)phenylboronic acid. researchgate.net | High functional group tolerance, good yields. |
| Rhodium-Catalyzed 1,4-Addition | Asymmetric intramolecular addition to construct the indanone ring. organic-chemistry.orgacs.org | Potential for enantioselective synthesis. |
Advanced Spectroscopic and Structural Analyses for Complex Systems
A thorough characterization of this compound is crucial for understanding its properties. Standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry will be essential for confirming the structure. acs.org Given the presence of fluorine, ¹⁹F NMR spectroscopy will be particularly informative.
For a deeper understanding of its three-dimensional structure and intermolecular interactions, single-crystal X-ray diffraction analysis would be invaluable. This technique has been successfully applied to other fluoro-substituted indanones, providing precise information on bond lengths, angles, and crystal packing. researchgate.net Advanced spectroscopic methods, such as two-dimensional NMR techniques, could further elucidate the structure of more complex derivatives. Computational spectroscopy can also play a vital role in interpreting experimental data, especially for complex systems. nih.gov
In-depth Mechanistic Investigations of Biological Actions at the Molecular Level
The 1-indanone (B140024) core is associated with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-Alzheimer's properties. nih.govnih.govrjptonline.org The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability and binding affinity. Future research should therefore involve extensive screening of this compound against a panel of biological targets.
Initial studies could focus on its potential as a cholinesterase inhibitor, given that the indanone moiety is a key feature of the Alzheimer's drug donepezil. researchgate.netnih.gov Its potential as a selective cyclooxygenase-2 (COX-2) inhibitor, a target for anti-inflammatory and anticancer agents, should also be investigated, as some indanone derivatives have shown promise in this area. nih.govnih.gov Mechanistic studies to elucidate the specific molecular interactions with target proteins will be critical for understanding its mode of action.
Design and Synthesis of New Derivatives for Enhanced Activity, Selectivity, and Novel Biological Targets
The this compound scaffold offers numerous opportunities for the design and synthesis of new derivatives with potentially enhanced biological activity and selectivity. Structure-activity relationship (SAR) studies will be key to identifying which modifications lead to improved therapeutic properties.
Functionalization at various positions of the indanone ring could be explored. For instance, the introduction of different substituents on the phenyl ring or modifications to the indanone core itself could lead to compounds with novel biological profiles. rsc.org The synthesis of spiroisoxazoline derivatives containing the indanone core has been shown to yield potent and selective COX-2 inhibitors and anticancer agents. nih.gov Furthermore, creating derivatives with improved pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) will be crucial for developing viable drug candidates. benthamdirect.com
Further Computational Modeling and Predictive Studies to Guide Experimental Design
Computational approaches, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the potential biological targets of this compound and its derivatives. researchmap.jp These in silico methods can predict the binding affinity and interaction modes of the compound with various enzymes and receptors, thereby guiding the design of more potent and selective analogues. nih.gov
Density Functional Theory (DFT) calculations can be employed to understand the electronic properties of the molecule, which can influence its reactivity and biological activity. researchmap.jp Predictive ADME models can also be used to assess the drug-likeness of newly designed derivatives, helping to prioritize which compounds should be synthesized and tested in the laboratory. benthamdirect.com
Exploration of Chiral Properties and Enantioselective Biological Effects
If a substituent is introduced at the 3-position of the indanone ring, a stereocenter is created. It is well-established that different enantiomers of a chiral drug can have vastly different biological activities and metabolic profiles. Therefore, the enantioselective synthesis of chiral derivatives of this compound is a critical area for future research.
Methods for the asymmetric synthesis of 3-substituted indanones, such as palladium-catalyzed reductive-Heck reactions and rhodium-catalyzed intramolecular 1,4-additions, have been developed and could be adapted for this purpose. acs.orgfigshare.comacs.org Subsequent biological evaluation of the individual enantiomers will be necessary to determine if one is more active or has a better safety profile than the other. This exploration of chirality could lead to the development of more potent and safer therapeutic agents.
Q & A
Q. What synthetic routes are commonly employed for preparing 5-(2-(Trifluoromethyl)phenyl)-1-indanone, and how can reaction conditions be optimized for higher yields?
The synthesis of trifluoromethyl-substituted indanones typically involves Friedel-Crafts acylation or Suzuki coupling to introduce the aryl group. For example, analogous compounds like 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone are synthesized via nucleophilic substitution or cross-coupling reactions under controlled temperatures (80–120°C) and inert atmospheres . Optimization includes solvent selection (e.g., dichloromethane for acylation), catalyst choice (e.g., Lewis acids like AlCl₃), and purification via column chromatography to isolate the product .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural identity of this compound?
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and ketone carbonyl signals (δ 190–210 ppm). The trifluoromethyl group (CF₃) shows a distinct ¹⁹F NMR signal near δ -60 ppm.
- IR : A strong carbonyl stretch (~1680 cm⁻¹) confirms the ketone group.
- MS : Molecular ion peaks (e.g., m/z 200–220) and fragmentation patterns align with the molecular formula (C₁₆H₁₁F₃O) .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
Enzyme inhibition assays (e.g., cytochrome P450 or kinase inhibition) and receptor binding studies (e.g., GPCR affinity) are recommended. Comparative data from structurally similar compounds, such as 4-(Trifluoromethyl)-1-indanone, show moderate receptor affinity and antimicrobial activity, suggesting analogous screening protocols .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity and interactions in catalytic processes?
The electron-withdrawing CF₃ group enhances electrophilicity at the ketone, facilitating nucleophilic attacks. Density-functional theory (DFT) calculations, as applied in Colle-Salvetti correlation-energy models, can quantify charge distribution and predict reactivity in hydrogenation or cross-coupling reactions . Fluorine’s electronegativity also stabilizes transition states in enzyme-binding studies .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Meta-analyses should account for variables like assay conditions (e.g., pH, temperature) and compound purity (>95%, verified via HPLC ). Comparative studies with analogs (e.g., indanones vs. phenyl ketones) can isolate structural determinants of activity disparities .
Q. How can computational methods (DFT, molecular docking) predict binding behavior with biological targets?
Molecular docking simulations model interactions between the compound’s CF₃ group and hydrophobic enzyme pockets. For example, studies on similar trifluoromethylated compounds use AutoDock Vina to predict binding affinities to dopamine receptors or antimicrobial targets . DFT optimizes ligand geometries for accurate docking .
Q. What crystallographic techniques determine the compound’s solid-state structure?
Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles. For example, SC-XRD of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone confirmed spatial arrangements of fluorophenyl and heterocyclic groups, applicable to this compound .
Q. How can enantioselective synthesis routes be designed for chiral derivatives?
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) introduce stereocenters. For example, piperazine-containing analogs are synthesized using enantiopure catalysts to control stereochemistry .
Q. What analytical methods assess stability under physiological or extreme conditions?
Accelerated stability studies use HPLC to monitor degradation products under heat (40–60°C), light, or hydrolytic stress. Thermal gravimetric analysis (TGA) quantifies decomposition thresholds .
Q. How does lipophilicity (logP) impact pharmacokinetics, and how is it measured experimentally?
The CF₃ group increases logP, enhancing membrane permeability but reducing solubility. Shake-flask partitioning (octanol/water) or reversed-phase HPLC correlate with bioavailability predictions. Comparative data for 4-(Trifluoromethyl)-1-indanone (high lipophilicity) guide optimizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
